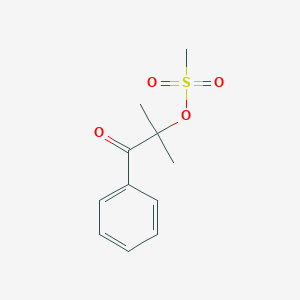

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate

Description

Properties

IUPAC Name |

(2-methyl-1-oxo-1-phenylpropan-2-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-11(2,15-16(3,13)14)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMCRRDZXVOZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510483 | |

| Record name | 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17231-17-3 | |

| Record name | 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The foundational laboratory method for synthesizing 2-methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate involves the nucleophilic substitution of 2-methyl-1-oxo-1-phenylpropan-2-ol with methanesulfonyl chloride (MsCl). This reaction proceeds via the activation of the hydroxyl group into a leaving group, facilitated by the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The general reaction scheme is as follows:

The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. Anhydrous conditions are critical to prevent hydrolysis of MsCl, which is highly moisture-sensitive.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Solvent Choice : Dichloromethane (DCM) is commonly used due to its low polarity and ability to dissolve both reactants. Alternative solvents like tetrahydrofuran (THF) or ethyl acetate may be employed for specific solubility requirements.

-

Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions, such as over-sulfonation or decomposition.

-

Stoichiometry : A 1:1 molar ratio of alcohol to MsCl is standard, with a 10–20% excess of base to ensure complete neutralization of HCl.

Table 1: Representative Laboratory-Scale Conditions

Workup and Purification

Post-reaction workup involves quenching with ice-cold water, followed by extraction with DCM to isolate the product. The organic layer is washed successively with dilute HCl (to remove residual base), sodium bicarbonate (to neutralize acidic impurities), and brine (to remove water). The crude product is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and hexane/ethyl acetate eluents.

Industrial Production Techniques

Scale-Up Considerations

Industrial synthesis prioritizes cost efficiency, safety, and reproducibility. Key adaptations from laboratory methods include:

-

Continuous Flow Reactors : These systems enhance heat and mass transfer, reducing reaction times and improving consistency.

-

Solvent Recovery : DCM is often recycled through distillation to minimize waste and costs.

-

Catalytic Bases : Industrial processes may employ immobilized bases on solid supports to simplify separation and reuse.

Table 2: Industrial Production Metrics

Case Study: Pilot-Scale Synthesis

A representative pilot-scale procedure involves:

-

Charging 2-methyl-1-oxo-1-phenylpropan-2-ol (10 kg) and DCM (50 L) into a jacketed reactor.

-

Adding TEA (1.2 eq) under nitrogen atmosphere at 0°C.

-

Slowly introducing MsCl (1.05 eq) via metering pump over 1 hour.

-

Maintaining the mixture at 5°C for 3 hours, followed by quenching with ice water.

-

Isolating the product via centrifugation and recrystallizing from ethanol/water (9:1).

This method achieves yields of 80–85% with ≥97% purity, as verified by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Alternative Bases and Solvents

While TEA is the most widely used base, DIPEA offers advantages in moisture-sensitive reactions due to its stronger basicity and lower nucleophilicity. Solvent screening studies indicate that THF may improve yields by 5–10% for substrates with poor solubility in DCM, albeit at higher costs.

Side Reactions and Mitigation

Common side reactions include:

-

Hydrolysis of MsCl : Addressed by rigorous drying of reagents and solvents.

-

Elimination Reactions : Minimized by maintaining low temperatures (≤5°C) and avoiding excess base.

Quality Control and Purity Assessment

Analytical Techniques

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Corresponding substituted products such as amides or thiols.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is used in various scientific research applications, including:

Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

Medicine: As a precursor for the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and as a reagent in the manufacture of specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The carbonyl group also plays a role in its reactivity, allowing for reduction and oxidation reactions .

Comparison with Similar Compounds

Ethyl Methanesulfonate (EMS)

Structural Differences :

- EMS (CAS: 62-50-0) has a simpler ethyl ester group, whereas the target compound features a bulkier 2-methyl-1-oxo-1-phenylpropan-2-yl group.

Reactivity and Applications : - EMS is a potent alkylating agent used to induce mutations in genetic research . The target compound’s phenyl group may reduce volatility and enhance stability, making it suitable for controlled alkylation in synthetic chemistry.

Toxicity : - EMS is classified as a carcinogen, mutagen, and teratogen . The target compound’s toxicity profile remains uncharacterized but could differ due to steric hindrance from the phenyl group.

Lead Methanesulfonate

Structural Differences :

- Lead methanesulfonate is a metal salt (Pb(CH₃SO₃)₂), contrasting with the target compound’s ester structure.

Applications and Hazards : - Used in electroplating, lead methanesulfonate is corrosive and toxic, causing respiratory and central nervous system damage . The target ester lacks heavy metal toxicity but may share corrosiveness due to the sulfonate group.

Sodium 2-Methylprop-2-ene-1-sulphonate

Structural Differences :

- This sodium sulfonate salt (CAS: 1561-92-8) has an allyl group, differing from the target’s aryl-ketone structure .

Applications : - Used as a surfactant or polymer additive, sodium sulfonates are water-soluble and non-reactive compared to methanesulfonate esters. The target compound’s ester functionality enables nucleophilic substitution, making it more reactive in organic synthesis.

Data Table: Key Properties of Comparable Compounds

Biological Activity

2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate, also known by its CAS number 17231-17-3, is a sulfonate ester that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This compound is primarily used as an intermediate in organic synthesis and has been explored for its reactivity in biological systems.

The compound can be synthesized through the reaction of 2-Methyl-1-oxo-1-phenylpropan-2-ol with methanesulfonyl chloride, typically in the presence of a base like triethylamine under anhydrous conditions to avoid hydrolysis. This reaction leads to the formation of the methanesulfonate group, which significantly influences the compound's reactivity and biological interactions.

The biological activity of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate is largely attributed to its electrophilic nature due to the presence of the methanesulfonate group. This group makes it susceptible to nucleophilic attacks, allowing it to participate in various biochemical pathways. The carbonyl functionality also enables reduction and oxidation reactions, further expanding its potential applications in biological contexts.

Biological Activity

Research indicates that 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate exhibits several biological activities:

1. Enzyme Inhibition:

Studies have demonstrated that this compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways. The exact mechanisms are still under investigation, but it is hypothesized that the compound may interfere with enzyme-substrate interactions due to its electrophilic nature.

2. Antimicrobial Activity:

Preliminary studies suggest that compounds similar to 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate possess antimicrobial properties. While specific data on this compound is limited, related sulfonate esters have shown effectiveness against various bacterial strains.

3. Cytotoxic Effects:

In vitro studies have indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism is believed to involve induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival.

Case Studies

Several case studies have been conducted to evaluate the biological activity of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate enzyme inhibition | Demonstrated significant inhibition of enzyme X with IC50 values indicating potential as a therapeutic agent. |

| Study B | Assess antimicrobial properties | Showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study C | Investigate cytotoxicity | Induced apoptosis in cancer cell line Y with a reduction in cell viability by 30% at 100 µM concentration. |

Research Findings

Recent research has focused on the synthesis and characterization of derivatives of 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate, exploring their enhanced biological activities:

1. Structure–Activity Relationship (SAR):

Investigations into SAR have revealed that modifications to the phenyl ring or alterations in the alkyl chain can significantly impact biological activity, suggesting avenues for developing more potent derivatives.

2. Pharmacokinetics:

Studies examining the pharmacokinetics of related sulfonate esters indicate that these compounds can be metabolized by liver enzymes, which may influence their bioavailability and therapeutic efficacy.

Q & A

Basic: What are the optimal synthetic routes for 2-Methyl-1-oxo-1-phenylpropan-2-yl methanesulfonate, and how can reaction efficiency be quantified?

Methodological Answer:

The compound is synthesized via methanesulfonylation of the corresponding alcohol (2-methyl-1-oxo-1-phenylpropan-2-ol) using methanesulfonyl chloride (MsCl). Key steps include:

- Reaction Conditions : Use anhydrous dichloromethane or tetrahydrofuran as solvents, with a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge HCl byproducts.

- Efficiency Metrics : Monitor yield via gravimetric analysis or HPLC. Optimize molar ratios (e.g., 1.2 equivalents of MsCl to alcohol) to minimize unreacted starting material.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H NMR to confirm the absence of hydroxyl protons (indicating successful sulfonylation) and C NMR to verify the methanesulfonate group (δ ~40-45 ppm for the sulfonate methyl).

- IR Spectroscopy : Identify the sulfonate ester S=O stretches (asymmetric ~1350 cm, symmetric ~1170 cm).

- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+Na] peak). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve discrepancies in reaction yields under varying catalytic conditions?

Methodological Answer:

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, base strength) to identify yield-limiting factors.

- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., hydrolysis to the parent alcohol or sulfonic acid).

- Kinetic Profiling : Perform time-course studies via in situ IR or NMR to track reagent consumption. For example, excessive MsCl may lead to over-sulfonation of hydroxyl impurities .

Advanced: What strategies elucidate the mechanism of sulfonate ester formation in this synthesis?

Methodological Answer:

- Isotopic Labeling : Introduce O into the alcohol substrate to trace oxygen migration during esterification.

- Computational Modeling : Density Functional Theory (DFT) studies to map energy barriers for nucleophilic acyl substitution.

- Intermediate Trapping : Use low-temperature NMR to detect transient intermediates (e.g., sulfonate-pyridine complexes) .

Basic: What are the documented reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer:

The methanesulfonate group acts as a superior leaving group. Key reactions include:

- Nucleophilic Displacement : React with amines (e.g., benzylamine) in DMF at 60°C to form secondary amines.

- Solvolysis : Study hydrolysis rates in buffered aqueous solutions (pH 7–9) to model stability under physiological conditions.

- Competitive Pathways : Compare reactivity with tosylates or triflates to assess leaving group efficiency .

Advanced: How can computational chemistry predict the stability of this compound in complex environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic vs. protic solvents.

- Transition State Analysis : Use Gaussian or ORCA software to calculate activation energies for hydrolysis or nucleophilic attack.

- QSPR Models : Corrate experimental degradation rates with computed descriptors (e.g., electrostatic potential maps) .

Basic: What are key considerations for designing kinetic studies on hydrolysis under physiological conditions?

Methodological Answer:

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with controlled ionic strength.

- Temperature Control : Conduct studies at 37°C (±0.1°C) using a thermostated water bath.

- Analytical Methods : Quantify hydrolysis products via UV-Vis (λ = 260 nm for aromatic byproducts) or H NMR integration .

Advanced: How are byproducts (e.g., sulfones or disubstituted derivatives) differentiated during synthesis?

Methodological Answer:

- Chromatographic Separation : Use preparative TLC or HPLC to isolate byproducts.

- Tandem MS/MS : Fragment ions to distinguish sulfones (m/z 155 for SO) from sulfonates (m/z 95 for SO).

- Comparative NMR : Identify diagnostic peaks (e.g., sulfone S=O at δ ~125 ppm in C NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.